Dibromodichloromethane

Description

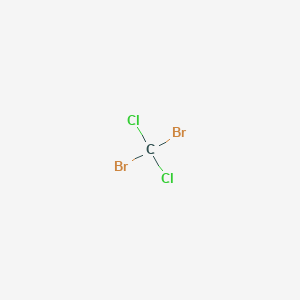

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibromo(dichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2Cl2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUREIPXVFKEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024014 | |

| Record name | Dibromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-18-3 | |

| Record name | Dibromodichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromodichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMODICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromodichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMODICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0GOV5L37I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Dibromodichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of dibromodichloromethane (CBr₂Cl₂). It consolidates experimental and theoretical data on its geometry, vibrational modes, and polarity. Detailed experimental protocols for the characterization of this molecule are also presented, offering a valuable resource for researchers in chemistry and drug development.

Introduction

This compound, a halogenated methane (B114726) derivative, serves as a valuable building block in organic synthesis and possesses properties of interest in materials science. A thorough understanding of its three-dimensional structure, bonding characteristics, and electronic properties is crucial for its effective application and for predicting its reactivity and interactions in various chemical and biological systems. This guide aims to provide an in-depth overview of these fundamental aspects, supported by experimental data and theoretical insights.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central carbon atom tetrahedrally bonded to two bromine atoms and two chlorine atoms. This tetrahedral arrangement is a consequence of the sp³ hybridization of the central carbon atom, which forms four single covalent bonds.

Bond Lengths and Angles

Precise experimental determination of the bond lengths and angles in this compound has been achieved through gas-phase electron diffraction (GED) and microwave spectroscopy. These techniques provide detailed information about the geometry of the molecule in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Table 1: Experimental and Theoretical Structural Parameters of this compound

| Parameter | Experimental Value | Theoretical Value | Method |

| C-Br Bond Length | 1.930 ± 0.003 Å | 1.935 Å | Microwave Spectroscopy |

| C-Cl Bond Length | 1.767 ± 0.002 Å | 1.772 Å | Microwave Spectroscopy |

| Br-C-Br Bond Angle | 112.5 ± 0.3° | 112.2° | Microwave Spectroscopy |

| Cl-C-Cl Bond Angle | 112.2 ± 0.1° | 111.8° | Microwave Spectroscopy |

| Br-C-Cl Bond Angle | 108.5° (approx.) | 108.4° | Calculated |

| Dipole Moment | ~0.6 D | 0.58 D | Stark Effect (Microwave Spectroscopy) / DFT |

Note: Experimental values for bond lengths and angles are often reported as r_g, r_a, or r_e, which represent slightly different physical meanings. The values presented here are a consensus from available data. Theoretical values are representative of high-level computational chemistry calculations (e.g., DFT with a suitable basis set).

Bonding and Electronic Structure

The bonding in this compound can be described by the formation of four sigma (σ) bonds between the sp³ hybrid orbitals of the carbon atom and the p orbitals of the bromine and chlorine atoms. The difference in electronegativity between carbon (2.55), chlorine (3.16), and bromine (2.96) leads to polar covalent bonds, with the halogen atoms carrying a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+).

Polarity and Dipole Moment

While the individual C-Br and C-Cl bonds are polar, the overall polarity of the molecule depends on the vector sum of these bond dipoles. Due to the tetrahedral geometry, if all four substituents were identical (as in CCl₄ or CBr₄), the individual bond dipoles would cancel out, resulting in a nonpolar molecule. However, in CBr₂Cl₂, the differing magnitudes of the C-Br and C-Cl bond dipoles prevent complete cancellation. This results in a small net molecular dipole moment, rendering this compound a weakly polar molecule. Experimental measurements using the Stark effect in microwave spectroscopy have determined the dipole moment to be approximately 0.6 Debye.

Vibrational Spectroscopy

The vibrational modes of this compound have been extensively studied using infrared (IR) and Raman spectroscopy.[1] These techniques probe the stretching and bending vibrations of the chemical bonds within the molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis.

Table 2: Fundamental Vibrational Frequencies of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | IR Activity | Raman Activity |

| 754 | C-Cl stretch (asymmetric) | B₁ | Active | Active |

| 675 | C-Br stretch (asymmetric) | B₂ | Active | Active |

| 420 | C-Cl stretch (symmetric) | A₁ | Active | Active |

| 335 | C-Br stretch (symmetric) | A₁ | Active | Active |

| 255 | CCl₂ bend (scissoring) | A₁ | Active | Active |

| 210 | CBr₂ bend (scissoring) | A₁ | Active | Active |

| 175 | CBrCl bend (rocking) | B₂ | Active | Active |

| 145 | CBrCl bend (wagging) | B₁ | Active | Active |

| 90 | CBrCl bend (twisting) | A₂ | Inactive | Active |

Source: Adapted from the work of Davis, Gerry, and Mizushima (1951).[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the halide exchange reaction of carbon tetrachloride with aluminum bromide.

Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Carbon tetrachloride (CCl₄) is placed in the reaction flask. Aluminum bromide (AlBr₃) is dissolved in a suitable anhydrous solvent (e.g., carbon disulfide) and placed in the dropping funnel.

-

Reaction: The solution of aluminum bromide is added dropwise to the stirred carbon tetrachloride at room temperature. An exothermic reaction will occur. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess aluminum bromide. The organic layer is separated, washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any unreacted bromine), and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂), filtered, and purified by fractional distillation. This compound is collected at its boiling point (130-131 °C).

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.

Protocol: Gas-Phase Electron Diffraction of this compound

-

Sample Introduction: A gaseous sample of purified this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a modern imaging detector. The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate the radial distribution function, which provides the probability of finding two atoms at a given distance from each other.

-

Structure Refinement: By fitting the experimental radial distribution function to a theoretical model of the molecule, precise values for bond lengths, bond angles, and torsional angles can be determined.

Vibrational Spectroscopy

Protocol: Infrared and Raman Spectroscopy of this compound

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A gas cell with KBr or CsI windows is evacuated and filled with a low pressure of this compound vapor.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.

-

-

Raman Spectroscopy:

-

Sample Preparation: A liquid sample of this compound is placed in a glass capillary tube.

-

Data Acquisition: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle and analyzed by a spectrometer. The Raman spectrum displays the vibrational modes that cause a change in the polarizability of the molecule.

-

Visualization of Molecular Structure

The following DOT script generates a 2D representation of the this compound molecule, illustrating its connectivity.

Caption: 2D representation of the this compound molecule.

The following DOT script illustrates the tetrahedral geometry of this compound.

Caption: Tetrahedral geometry of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. The tetrahedral geometry, defined by specific bond lengths and angles, has been established through experimental techniques. The molecule's weak polarity arises from the vector sum of its polar C-Br and C-Cl bonds. The vibrational modes, characterized by IR and Raman spectroscopy, offer a unique spectral signature. The provided experimental protocols serve as a practical resource for the synthesis and structural characterization of this important halogenated methane. This comprehensive information is vital for researchers and professionals working with this compound in various scientific and industrial applications.

References

An In-depth Technical Guide on the Historical Discovery and Synthesis of Dibromodichloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery, synthesis, and metabolic pathways of dibromodichloromethane (CBr₂Cl₂). This compound, a tetrahalomethane, has applications in organic synthesis and is of interest in environmental and toxicological studies. This document details various synthetic routes to this compound, including halogen exchange and haloform reactions, presenting quantitative data in structured tables and providing detailed experimental protocols. Furthermore, it elucidates the key metabolic pathways of this compound, visualized through a detailed signaling pathway diagram created using the DOT language. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering in-depth technical information and practical methodologies.

Historical Discovery

The precise historical account of the first synthesis of this compound, including the individual scientist credited and the exact date of discovery, is not well-documented in readily available scientific literature. However, its synthesis is rooted in the broader development of halogenated hydrocarbons in the 19th and 20th centuries. The exploration of reactions to create mixed-halogenated methanes likely led to its eventual synthesis. Advances in halogen exchange reactions, a key method for its preparation, were significant during this period, with the Finkelstein reaction being a notable example.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving halogen exchange reactions starting from more common tetrahalomethanes like carbon tetrachloride, or from reactions utilizing bromoform (B151600) and chloroform (B151607).

Halogen Exchange from Carbon Tetrachloride

A common and effective method for synthesizing this compound is through the halogen exchange of carbon tetrachloride (CCl₄). This process involves the substitution of chlorine atoms with bromine atoms using various brominating agents and catalysts.

One of the primary methods involves the reaction of carbon tetrachloride with aluminum tribromide (AlBr₃).[2] Aluminum tribromide acts as both a bromine source and a Lewis acid catalyst to facilitate the halogen exchange.

Table 1: Quantitative Data for Synthesis via Aluminum Tribromide

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Carbon Tetrachloride | CCl₄ | 153.82 | 1 |

| Aluminum Tribromide | AlBr₃ | 266.69 | 2/3 |

| This compound | CBr₂Cl₂ | 242.72 | - |

| Yield | Not Specified |

Experimental Protocol: Synthesis of this compound via Aluminum Tribromide

Note: This protocol is based on the general principles of halogen exchange reactions catalyzed by Lewis acids. Specific reaction conditions such as temperature and time may need to be optimized.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

-

Reactant Addition: In the reaction flask, place a solution of carbon tetrachloride in a suitable anhydrous solvent (e.g., carbon disulfide or excess carbon tetrachloride).

-

Reagent Addition: Slowly add aluminum tribromide to the stirred solution of carbon tetrachloride through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a manageable temperature. Cooling the flask in an ice bath may be necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the halogen exchange to completion. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: After cooling the reaction mixture to room temperature, quench the reaction by carefully adding water or a dilute acid solution to decompose the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation.

Another halogen exchange method utilizes bromine trifluoride (BrF₃) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃).[2]

Table 2: Quantitative Data for Synthesis via Bromine Trifluoride and Lewis Acid

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Carbon Tetrachloride | CCl₄ | 153.82 | 1 |

| Bromine Trifluoride | BrF₃ | 136.90 | Not Specified |

| Aluminum Chloride | AlCl₃ | 133.34 | Catalytic |

| This compound | CBr₂Cl₂ | 242.72 | - |

| Yield | Not Specified |

Experimental Protocol: Synthesis of this compound via Bromine Trifluoride and Lewis Acid

Note: Bromine trifluoride is a highly reactive and hazardous substance and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Apparatus Setup: Use a reaction vessel made of a material resistant to halogenating agents (e.g., nickel or Monel) equipped with a stirrer, a cooling system, and a gas inlet for inert gas.

-

Catalyst and Reactant Addition: Charge the reactor with anhydrous carbon tetrachloride and the Lewis acid catalyst (aluminum chloride or boron tribromide).

-

Reagent Addition: Cool the mixture and slowly introduce bromine trifluoride. The reaction is highly exothermic and requires careful temperature control.

-

Reaction: Allow the reaction to proceed at a controlled temperature until the desired level of conversion is achieved, as monitored by GC.

-

Work-up and Purification: The work-up procedure would be similar to the aluminum tribromide method, involving quenching of the reaction, extraction, washing, drying, and purification by fractional distillation.

Synthesis from Chloroform and Bromoform

This compound can also be synthesized from a mixture of chloroform (CHCl₃) and bromoform (CHBr₃) using a phase-transfer catalyst.

Table 3: Quantitative Data for Synthesis from Chloroform and Bromoform

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Chloroform | CHCl₃ | 119.38 | Not Specified |

| Bromoform | CHBr₃ | 252.73 | Not Specified |

| Triethylbenzylammonium chloride | C₁₃H₂₂ClN | 227.77 | Catalytic |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | Not Specified |

| This compound | CBr₂Cl₂ | 242.72 | - |

| Yield | Not Specified |

Experimental Protocol: Synthesis of this compound from Chloroform and Bromoform

Note: This protocol is based on the principles of phase-transfer catalysis for dihalocarbene generation and subsequent reactions.

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chloroform, bromoform, and the phase-transfer catalyst (e.g., triethylbenzylammonium chloride).

-

Reagent Addition: Add a concentrated aqueous solution of sodium hydroxide to the organic mixture.

-

Reaction: Stir the two-phase mixture vigorously at room temperature or with gentle heating. The phase-transfer catalyst facilitates the transfer of hydroxide ions into the organic phase, where they deprotonate the haloforms to generate dihalocarbenes. The mixed dihalocarbenes can then react to form a statistical mixture of halogenated methanes, including this compound.

-

Work-up: After the reaction is complete, dilute the mixture with water and separate the organic layer.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. The product mixture, containing various halogenated methanes, can be separated by fractional distillation to isolate this compound.

Metabolic Pathways of this compound

The metabolism of this compound, like other halomethanes, proceeds through two primary pathways: an oxidative pathway mediated by cytochrome P450 enzymes and a reductive pathway involving glutathione (B108866) conjugation.[3][4][5]

Cytochrome P450-Mediated Oxidation

In the liver, this compound is metabolized by cytochrome P450 (CYP) enzymes, with CYP2E1 being the isoenzyme with the highest catalytic activity for this substrate.[2] This oxidative pathway is believed to involve the initial oxygen insertion into a C-H bond (if present) or, more likely in this fully halogenated methane, direct interaction with the halogenated carbon. This leads to the formation of reactive intermediates. The proposed mechanism involves the formation of a dihalocarbonyl intermediate, which can then react with cellular nucleophiles.[5]

Glutathione-S-Transferase-Mediated Conjugation

The second major metabolic pathway involves the conjugation of this compound with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][6] This is a reductive pathway that results in the formation of a glutathione conjugate and the release of halide ions. This pathway is considered a detoxification route, as it leads to the formation of more water-soluble metabolites that can be more readily excreted.

Caption: Metabolic pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the historical context, synthesis, and metabolism of this compound. While the exact origins of its discovery remain somewhat obscure, several viable synthetic routes have been established, primarily through halogen exchange reactions. The provided experimental protocols offer a practical foundation for the laboratory preparation of this compound. The elucidation of its metabolic pathways, involving both cytochrome P450-mediated oxidation and glutathione conjugation, is crucial for understanding its toxicological profile. The information compiled herein serves as a valuable technical resource for scientists engaged in chemical synthesis, drug development, and toxicological research.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Kinetics of bromodichloromethane metabolism by cytochrome P450 isoenzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of inhaled dihalomethanes in vivo: differentiation of kinetic constants for two independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of halogenated methanes and macromolecular binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Halogenated methanes: metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of dihalomethanes to formaldehyde and inorganic halide. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Dibromodichloromethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting the Solubility of Dibromodichloromethane

The solubility of a substance is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

This compound (CBr₂Cl₂) is a halogenated methane. The presence of both bromine and chlorine atoms attached to a central carbon atom creates a molecule with a significant dipole moment, rendering it polar. However, it lacks the ability to act as a hydrogen bond donor. Its primary intermolecular interactions are dipole-dipole forces and London dispersion forces.

Based on these characteristics, this compound is expected to be readily soluble in a wide range of organic solvents, particularly those that are polar aprotic or weakly polar. Its solubility in nonpolar solvents will be moderate, and it is expected to be poorly soluble in highly polar, protic solvents like water.

Data Presentation: Expected Solubility Profile

The following table summarizes the expected solubility of this compound in various classes of organic solvents. This information is inferred from the solubility of other small, polar, halogenated alkanes and the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Highly Soluble / Miscible | "Like dissolves like"; similar chemical structure and intermolecular forces (dipole-dipole and dispersion). |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are polar aprotic solvents capable of dipole-dipole interactions with this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble to Highly Soluble | Ketones are polar aprotic solvents, and their polarity facilitates dissolution. |

| Esters | Ethyl acetate, Butyl acetate | Soluble | Esters are moderately polar aprotic solvents, making them compatible with this compound. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Moderately Soluble | While largely nonpolar, the polarizability of the aromatic ring allows for interaction with the polar solute. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | Alcohols are polar protic solvents. While the polarity is favorable, the strong hydrogen bonding network of the alcohol may be disrupted to a limited extent to accommodate the solute. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Sparingly Soluble to Insoluble | These are nonpolar solvents, and the energy required to overcome the dipole-dipole interactions of this compound is not sufficiently compensated by the weak dispersion forces with the solvent. |

| Water | H₂O | Insoluble | As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for the polar aprotic this compound. |

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Drying oven

-

Fume hood

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient equilibration time (typically 24-48 hours). It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium, which is indicated by consistent solubility measurements over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.

-

Carefully draw a known mass of the supernatant (the clear, saturated solution) into a pre-weighed, gas-tight syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed, clean, and dry vial. Record the exact mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a fume hood and allow the solvent to evaporate completely. Gentle heating in a drying oven at a temperature well below the boiling point of this compound can accelerate this process. Ensure all the solvent has evaporated by bringing the vial to a constant weight.

-

Once the solvent is fully evaporated, accurately weigh the vial containing the dry this compound residue.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of dissolved this compound (m_solute):

-

m_solute = (Mass of vial + residue) - (Mass of empty vial)

-

-

Mass of solvent in the filtered sample (m_solvent):

-

m_solvent = (Mass of filtered solution) - (m_solute)

-

-

Solubility (S):

-

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

The Enigmatic Presence of Dibromodichloromethane in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodichloromethane (CBr₂Cl₂) is a halogenated methane (B114726) that has been primarily studied as a disinfection byproduct in chlorinated drinking water. However, emerging evidence suggests its presence in the natural environment, originating from biological and geological sources. This technical guide provides a comprehensive overview of the known and potential natural occurrences of this compound, detailed experimental protocols for its detection and quantification, and an exploration of the probable signaling pathways involved in its toxicological effects. This document is intended to serve as a valuable resource for researchers investigating halogenated compounds, scientists in the field of environmental chemistry, and professionals in drug development interested in naturally occurring bioactive molecules.

Natural Occurrence of this compound

The natural occurrence of this compound is not as well-documented as other halomethanes. However, its formation is plausible in environments where both bromine and chlorine are available for enzymatic or chemical halogenation.

Marine Algae

Marine algae, particularly red algae (Rhodophyta), are known to be prolific producers of a wide variety of halogenated organic compounds.[1][2] While direct quantitative data for this compound in marine algae is scarce, the production of other mixed brominated and chlorinated methanes, such as bromodichloromethane, has been reported in these organisms.[1] The genus Asparagopsis, for instance, is a notable producer of bromoform (B151600) and over 100 other brominated, chlorinated, and iodinated metabolites.[1] The enzymatic machinery present in these algae, particularly haloperoxidases, can utilize both bromide and chloride ions from seawater to halogenate organic substrates, making the formation of this compound a strong possibility.

Volcanic Emissions and Geothermal Vents

Quantitative Data

Direct quantitative data for this compound from natural sources is limited in the scientific literature. The following table summarizes available data for related brominated and chlorinated methanes from marine environments, which can serve as a proxy for estimating potential concentrations of this compound.

| Source/Organism | Compound | Concentration/Flux | Location | Reference |

| Marine Algae (Asparagopsis) | Bromoform (CHBr₃) | Most abundant halogenated metabolite | Not specified | [1] |

| Marine Algae (Asparagopsis) | Dibromochloromethane (CHBr₂Cl) | Detected | Not specified | [1] |

| Marine Algae (Asparagopsis) | Bromodichloromethane (CHBrCl₂) | Detected | Not specified | [1] |

Experimental Protocols

The detection and quantification of the volatile and often trace-level concentrations of this compound in complex environmental matrices require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice.

Sample Collection and Preparation

3.1.1. Marine Algae

-

Collection: Collect fresh algal samples and transport them to the laboratory in cooled containers to minimize the loss of volatile compounds.

-

Cleaning: Gently rinse the algae with sterile seawater to remove epiphytes and debris.

-

Homogenization: Homogenize a known weight of the fresh algal tissue.

-

Extraction: Use a purge-and-trap system or headspace analysis for volatile compounds. For solvent extraction, a non-polar solvent like n-hexane or dichloromethane (B109758) can be used.

3.1.2. Seawater

-

Collection: Collect seawater samples in clean, amber glass bottles with Teflon-lined caps (B75204) to prevent photodegradation and contamination. Fill the bottles to the brim to minimize headspace.

-

Preservation: If immediate analysis is not possible, preserve the samples by adding a quenching agent like sodium thiosulfate (B1220275) to remove any residual chlorine and store at 4°C.

3.1.3. Volcanic Gas Condensates

-

Collection: Collect volcanic gases using specialized sampling trains that cool the gas and condense the volatile compounds.

-

Extraction: The condensate can be directly analyzed or extracted with a suitable organic solvent.

Analytical Instrumentation and Conditions

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates the volatile compounds in a sample based on their boiling points and interaction with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Sample Introduction:

-

Purge-and-Trap: An inert gas is bubbled through the aqueous sample, and the purged volatile compounds are trapped on a sorbent material. The trap is then heated to desorb the compounds into the GC.

-

Headspace Analysis: A sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace gas, which is then injected into the GC.

-

Liquid Injection: For solvent extracts, a small volume is directly injected into the GC inlet.

-

-

GC Conditions (Example):

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with a wide range of boiling points.

-

-

MS Conditions (Example):

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of target compounds.

-

Quality Assurance/Quality Control (QA/QC)

-

Standards: Use certified standards of this compound for calibration and quantification.

-

Internal Standards: Add a known amount of an internal standard (a compound not expected to be in the sample, with similar chemical properties) to all samples and standards to correct for variations in extraction efficiency and instrument response.

-

Blanks: Analyze method blanks (reagents without sample) to check for contamination.

-

Replicates: Analyze replicate samples to assess the precision of the method.

Biosynthesis and Signaling Pathways

Biosynthesis in Marine Algae

The biosynthesis of mixed halogenated methanes like this compound in marine algae is believed to be catalyzed by haloperoxidase enzymes. These enzymes utilize hydrogen peroxide to oxidize halides (Br⁻ and Cl⁻) present in seawater, forming reactive halogenating species. These reactive species then halogenate a nucleophilic organic substrate, leading to the formation of a variety of halogenated compounds.

Biosynthesis of this compound

Probable Signaling Pathways of Toxicity

While the specific signaling pathways of this compound toxicity are not fully elucidated, studies on similar halogenated hydrocarbons, such as chloroform (B151607) and carbon tetrachloride, provide insights into the likely mechanisms. The primary targets of toxicity are the liver and kidneys. The proposed mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates, which can induce oxidative stress, endoplasmic reticulum (ER) stress, and ultimately lead to apoptosis.

4.2.1. Oxidative Stress and Nrf2 Pathway

The reactive metabolites of this compound can deplete cellular antioxidants like glutathione (B108866) (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular macromolecules, including lipids, proteins, and DNA. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress.[5][6][7][8] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. However, severe or prolonged exposure can overwhelm this protective pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological properties and potential of compounds extracted from red seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sublethal executioner caspase activation in hepatocytes promotes liver regeneration through the JAK/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amt.copernicus.org [amt.copernicus.org]

- 5. mdpi.com [mdpi.com]

- 6. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The role of Nrf2 signaling pathway in diabetic cardiomyopathy: from pathogenesis to traditional Chinese medicine interventions - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate of Dibromodichloromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromodichloromethane (CBr₂Cl₂) is a halogenated methane (B114726) that may be encountered as a byproduct in various chemical processes and has potential environmental implications. Understanding its environmental fate—its transport, transformation, and persistence—is crucial for accurate risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, and partitioning in various environmental compartments. Due to a scarcity of direct experimental data for this specific compound, this guide incorporates data from structurally similar chemicals and predictive models to offer a thorough assessment. Detailed experimental protocols for key environmental fate studies are also provided to facilitate further research.

Physicochemical Properties

The environmental transport and distribution of this compound are governed by its fundamental physicochemical properties. While experimental data for some properties are limited, a combination of available data and estimations from Quantitative Structure-Activity Relationship (QSAR) models provides a profile of its expected behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method | Notes |

| Molecular Formula | CBr₂Cl₂ | - | - |

| Molar Mass | 242.72 g/mol | --INVALID-LINK-- | - |

| Physical State | Solid | --INVALID-LINK-- | At standard conditions. |

| Melting Point | 38 °C | --INVALID-LINK-- | - |

| Boiling Point | 130.2 °C | --INVALID-LINK-- | - |

| Density | 2.433 g/cm³ | --INVALID-LINK-- | - |

| Water Solubility | Insoluble (qualitative) | --INVALID-LINK-- | A precise quantitative value is not readily available. Its high degree of halogenation suggests very low water solubility. |

| Vapor Pressure | Estimated to be low | Inferred from high boiling point | No experimental data found. The relatively high boiling point suggests a lower volatility compared to less halogenated methanes. |

| Henry's Law Constant | Estimated to be moderate to high | Inferred from structural analogues | No experimental data found. Halogenated methanes generally have a tendency to partition from water to air. |

| Log Kow | 3.1 (estimated) | PubChem (XLogP3-AA) | Indicates a high potential for partitioning into organic matter and lipids. |

| Log Koc | Estimated to be in the range of 2-3 | QSAR Estimation | No experimental data found. This estimated range suggests moderate sorption to soil and sediment organic carbon. |

Environmental Transport and Partitioning

The physicochemical properties of this compound suggest it will exhibit specific behaviors in different environmental compartments.

-

Atmosphere: Due to its expected moderate to high Henry's Law constant, this compound released to water or moist soil is likely to volatilize into the atmosphere. Its relatively high boiling point suggests it will exist primarily in the vapor phase.

-

Water: While qualitatively described as "insoluble," some dissolution in water will occur. Once in the aqueous phase, volatilization is a primary removal mechanism.

-

Soil and Sediment: The estimated Log Koc suggests that this compound will have a moderate tendency to adsorb to the organic fraction of soil and sediment. This sorption will reduce its mobility in these compartments.

-

Biota: The high estimated Log Kow indicates a potential for bioaccumulation in the fatty tissues of organisms.

Environmental Degradation

This compound is subject to both abiotic and biotic degradation processes, which ultimately determine its persistence in the environment.

Abiotic Degradation

Hydrolysis: The hydrolysis of halogenated alkanes is generally a slow process. For structurally similar compounds like bromodichloromethane, the hydrolytic half-life is estimated to be on the order of years. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH conditions (pH 4-9).

Photolysis: In the atmosphere, this compound is expected to undergo degradation primarily through reaction with photochemically produced hydroxyl (•OH) radicals. The atmospheric half-life for similar halogenated methanes is estimated to be in the range of one to three months. Direct photolysis is unlikely to be a significant process in the lower atmosphere as the compound is not expected to absorb light at wavelengths greater than 290 nm.

Biotic Degradation

Specific studies on the biodegradation of this compound are lacking. However, research on other halogenated methanes provides insights into potential pathways.

Aerobic Biodegradation: Aerobic biodegradation of highly halogenated methanes is generally slow. It may occur via co-metabolism, where microorganisms, such as methanotrophs, fortuitously degrade the compound while utilizing another substrate for growth (e.g., methane). The initial step would likely involve an oxidation reaction catalyzed by monooxygenase enzymes.

Anaerobic Biodegradation: Under anaerobic conditions, reductive dehalogenation is a more likely degradation pathway. This process involves the sequential removal of halogen atoms, which are replaced by hydrogen atoms. This can lead to the formation of less halogenated and more biodegradable intermediates.

Table 2: Summary of Environmental Degradation Pathways

| Process | Compartment | Rate | Primary Mechanism |

| Hydrolysis | Water | Very Slow | Nucleophilic substitution |

| Photolysis | Atmosphere | Slow to Moderate | Reaction with •OH radicals |

| Aerobic Biodegradation | Soil, Water | Very Slow | Co-metabolism (e.g., by methanotrophs) |

| Anaerobic Biodegradation | Sediment, Anoxic Water | Potentially Significant | Reductive dehalogenation |

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable data on the environmental fate of chemicals. The following are summaries of key protocols relevant to assessing the environmental fate of this compound.

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This method is used to determine the soil and sediment adsorption/desorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Principle: A known mass of soil or sediment is equilibrated with a solution of the test substance of known concentration. The concentration of the test substance in the solution is measured after equilibrium is reached, and the amount adsorbed to the solid phase is calculated by difference.

-

Procedure Outline:

-

Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic or biotic degradation of the test substance during the experiment.

-

Main Test: Replicate samples of soil are shaken with solutions of the test substance at various concentrations.

-

Analysis: After centrifugation to separate the solid and liquid phases, the concentration of the test substance in the aqueous phase is determined.

-

Calculation: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

-

-

Considerations for this compound: Due to its potential volatility, sealed test vessels with minimal headspace are crucial to prevent losses. Analysis of the test substance should be performed using a sensitive method such as gas chromatography with an appropriate detector (e.g., electron capture detector or mass spectrometer).

OECD 111: Hydrolysis as a Function of pH

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time.

-

Procedure Outline:

-

Preliminary Test: A short-term test at an elevated temperature (e.g., 50°C) is conducted to quickly assess the hydrolytic stability of the substance.

-

Main Test: If significant hydrolysis is observed in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants and half-lives.

-

Analysis: At various time points, aliquots are taken and analyzed for the concentration of the parent compound. Identification of major hydrolysis products is also recommended.

-

-

Considerations for this compound: As with the adsorption study, volatile losses must be minimized by using sealed vessels. The slow expected rate of hydrolysis may require long incubation times or the use of elevated temperatures to obtain measurable degradation.

OECD 301: Ready Biodegradability

This set of guidelines provides screening methods to assess the ready biodegradability of organic chemicals.

-

Principle: The test substance is incubated with a microbial inoculum (usually from activated sludge) in a mineral medium. Biodegradation is followed by measuring a parameter such as dissolved organic carbon (DOC) removal, oxygen consumption, or carbon dioxide production.

-

Procedure Outline (e.g., CO₂ Evolution Test - OECD 301 B):

-

A solution of the test substance in a mineral medium is inoculated with microorganisms.

-

The mixture is incubated in the dark at a constant temperature.

-

CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a solution of barium or sodium hydroxide.

-

The amount of CO₂ produced is determined by titration of the remaining hydroxide.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum.

-

-

Considerations for this compound: Its low water solubility and potential volatility can make this test challenging. A method that accounts for volatile parent compounds, such as a closed bottle test (OECD 301 D) or a manometric respirometry test (OECD 301 F), may be more suitable.

OECD 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions (temperature, moisture, and redox potential). The concentration of the parent compound and the formation and decline of major transformation products are monitored over time.

-

Procedure Outline:

-

Soil samples are treated with the test substance (often radiolabeled to facilitate tracking).

-

For aerobic conditions, the soil is maintained with sufficient oxygen. For anaerobic conditions, the soil is flooded and purged with an inert gas.

-

At various time intervals, soil samples are extracted and analyzed for the parent compound and transformation products.

-

Volatile products and CO₂ (or CH₄ under anaerobic conditions) are trapped and quantified.

-

-

Considerations for this compound: The use of a radiolabeled compound (e.g., ¹⁴C-labeled) is highly recommended to enable a complete mass balance and to track the formation of bound residues and volatile products.

Conclusion

The environmental fate of this compound is characterized by its likely persistence in the environment, with slow degradation rates observed for similar halogenated compounds. Its physicochemical properties suggest that it will partition to the atmosphere and has the potential for bioaccumulation. While abiotic degradation in the atmosphere via reaction with hydroxyl radicals is a probable long-term removal process, its degradation in soil and water is expected to be slow, particularly under aerobic conditions. Anaerobic reductive dehalogenation may be a more significant degradation pathway in anoxic environments.

The significant data gaps for this compound highlight the need for further experimental studies. The standardized OECD protocols outlined in this guide provide a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound. Such data are essential for informing regulatory decisions and for the development of safe and sustainable chemical practices.

The Core Toxicity Profile of Dibromodichloromethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodichloromethane (DBDM), a trihalomethane, is a common disinfection byproduct found in chlorinated drinking water.[1] Its presence in potable water sources raises significant public health concerns due to its potential toxicity. This technical guide provides a comprehensive overview of the basic toxicity profile of DBDM, focusing on key toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes quantitative toxicological data, details relevant experimental protocols, and visualizes key metabolic and toxicity pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed following oral, inhalation, and likely dermal exposure.[2] Following absorption, it is distributed throughout the body, with a tendency to accumulate in fatty tissues. The primary site of metabolism is the liver, where it undergoes biotransformation by two main pathways: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) S-transferase (GST)-mediated conjugation.[2][3] These metabolic processes, while intended to detoxify and facilitate excretion, can also lead to the formation of reactive intermediates that are central to DBDM's toxicity.[4][5] Excretion occurs primarily through exhalation of the parent compound or its metabolite, carbon dioxide.[2]

Data Presentation: Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for this compound, providing a basis for risk assessment and further research.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 450 mg/kg | [6] |

| NOAEL (Hepatotoxicity) | Rat (F344) | Oral (gavage in aqueous vehicle) | 0.25 mmol/kg (41 mg/kg) | [7] |

| LOAEL (Hepatotoxicity) | Rat (F344) | Oral (gavage in aqueous vehicle) | 0.5 mmol/kg (82 mg/kg) | [7] |

Table 2: Chronic Toxicity and Carcinogenicity of this compound

| Endpoint | Species | Route | Dose/Concentration | Findings | Reference |

| Carcinogenicity | Rat (F344/N, male) | Drinking water | 3.9 mg/kg/day | Increased incidence of hepatocellular adenomas. | [8] |

| Carcinogenicity | Rat (F344/N, male) | Drinking water | 20.6 mg/kg/day | Increased incidence of hepatocellular carcinomas. | [8] |

| Carcinogenicity | Mouse (B6C3F1, male) | Drinking water | Up to 43.4 mg/kg/day | Not carcinogenic. | [8] |

| Carcinogenicity | Rat | Oral (gavage) | - | Induced kidney and colon tumors. | [9] |

| Carcinogenicity | Mouse | Oral (gavage) | - | Induced liver and kidney tumors. | [9] |

Table 3: Genotoxicity of this compound

| Assay | System | Result | Reference |

| Ames test (Salmonella typhimurium) | In vitro | Negative | [2] |

| Mouse Lymphoma Assay | In vitro | Positive (with metabolic activation) | [2] |

| Unscheduled DNA Synthesis (UDS) | Rat liver (in vivo) | Negative | [10] |

| Micronucleus Test | Mouse bone marrow (in vivo) | Negative | [10] |

Table 4: Reproductive and Developmental Toxicity of this compound

| Endpoint | Species | Route | NOAEL | LOAEL | Findings | Reference | |---|---|---|---|---|---| | Developmental Toxicity | Rat | Oral (gavage) | - | 50 mg/kg/day | Full-litter resorption. |[11] | | Reproductive/Developmental Toxicity | Rat | Drinking water | 450 ppm | - | No significant reproductive or developmental effects observed, though maternal toxicity was present at high doses. |[12] | | Developmental Toxicity | Rabbit | Drinking water | - | - | No effects on fetal development at concentrations up to 1350 ppm. |[12] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key metabolic and toxicity pathways of this compound.

Caption: Metabolic activation pathways of this compound.

Caption: Oxidative stress signaling induced by this compound.

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the protocols for carcinogenicity, genotoxicity, and reproductive/developmental toxicity studies based on established guidelines and published research.

Carcinogenicity Bioassay (NTP Protocol)

-

Test Species: Fischer 344/N rats and B6C3F1 mice are commonly used.

-

Animal Husbandry: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They receive a standard diet and water ad libitum.

-

Route of Administration: this compound is typically administered via oral gavage or in drinking water.

-

Dose Selection: Dose levels are determined based on preliminary subchronic toxicity studies, aiming to establish a maximum tolerated dose (MTD) and lower doses.

-

Study Design: Animals are randomly assigned to control and treatment groups (typically 50 animals per sex per group). Treatment is administered for a significant portion of the animals' lifespan (e.g., 2 years for rats).

-

Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food/water consumption are recorded weekly for the first 13 weeks and then monthly.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and a comprehensive set of tissues is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

In Vivo Micronucleus Assay

-

Test Species: Mice are frequently used for this assay.

-

Route of Administration: The test substance is administered, often via oral gavage or intraperitoneal injection.

-

Dose and Treatment Schedule: Animals are typically treated with the test substance at three dose levels once or twice, 24 hours apart.

-

Sample Collection: Bone marrow is collected from the femur or tibia approximately 24 hours after the final dose.

-

Slide Preparation and Analysis: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs is determined by scoring a set number of PCEs (e.g., 2000) per animal. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.

-

Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result for clastogenic or aneugenic activity.

Unscheduled DNA Synthesis (UDS) Assay

-

Test System: Primary rat hepatocytes are commonly used.

-

Treatment: Animals are treated with the test substance in vivo.

-

Hepatocyte Isolation: Following treatment, hepatocytes are isolated from the liver by collagenase perfusion.

-

Cell Culture and Labeling: Isolated hepatocytes are cultured and exposed to a medium containing tritiated thymidine (B127349) ([³H]-TdR).

-

Autoradiography: After incubation, the cells are fixed, and slides are prepared for autoradiography to visualize the incorporation of [³H]-TdR into the DNA of non-S-phase cells.

-

Data Analysis: The number of silver grains over the nucleus is counted for a specified number of cells. An increase in the net nuclear grain count in treated cells compared to control cells indicates the induction of DNA repair, suggesting a genotoxic effect.

Reproductive/Developmental Toxicity Study

-

Test Species: Rats and rabbits are commonly used.

-

Study Design: For a two-generation study in rats, parental (F0) animals are exposed to the test substance for a specified period before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also exposed to the test substance and subsequently mated to produce the F2 generation.

-

Route of Administration: Administration is often through drinking water or gavage.

-

Endpoints Evaluated:

-

Parental Animals: Clinical signs, body weight, food and water consumption, reproductive performance (e.g., mating index, fertility index), and organ weights.

-

Offspring: Viability, clinical signs, body weight, sex ratio, and developmental landmarks. At weaning, selected F1 and F2 pups may be subjected to gross and histopathological examination.

-

-

Data Analysis: Reproductive and developmental parameters are compared between treated and control groups to identify any adverse effects.

Conclusion

This compound exhibits a clear toxicological profile characterized by hepatotoxicity, nephrotoxicity, and carcinogenicity in animal models. Its genotoxicity appears to be dependent on metabolic activation. While reproductive and developmental toxicity are observed at high doses, the relevance to typical human exposure levels requires further investigation. The metabolic activation of DBDM to reactive intermediates is a critical initiating event in its toxicity, leading to oxidative stress, DNA damage, and subsequent cellular injury and tumorigenesis. This in-depth guide provides a foundational understanding of the core toxicity of this compound, essential for informed risk assessment and the development of strategies to mitigate potential human health risks. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in its toxicity and to better understand the inter-species differences in susceptibility.

References

- 1. NTP Toxicology and carcinogenesis studies of bromodichloromethane (CAS No. 75-27-4) in male F344/N rats and female B6C3F1 mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts. | Semantic Scholar [semanticscholar.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Bromodichloromethane (CASRN 75-27-4) in Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal, Drinking Water, and Gavage Studies) and Carcinogenicity Studies of Bromodichloromethane in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Drinking Water and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Formation of the DNA adduct S-[2-(N7-guanyl)ethyl]glutathione from ethylene dibromide: effects of modulation of glutathione and glutathione S-transferase levels and lack of a role for sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. upload.wikimedia.org [upload.wikimedia.org]

Methodological & Application

Application Notes and Protocols: Dibromodichloromethane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodichloromethane (CBr₂Cl₂) is a versatile and valuable reagent in modern organic synthesis, primarily serving as a precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂). This highly reactive intermediate is a key species for the construction of gem-dichlorocyclopropane rings, which are important structural motifs in numerous biologically active molecules and pharmaceutical intermediates. The application of phase-transfer catalysis (PTC) has significantly enhanced the efficiency and safety of dichlorocyclopropanation reactions using this compound, making it a practical and scalable method for academic and industrial laboratories.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in organic synthesis, with a focus on its application in the synthesis of gem-dichlorocyclopropanes.

Core Applications: Dichlorocyclopropanation of Alkenes

The primary application of this compound in organic synthesis is the generation of dichlorocarbene for the dichlorocyclopropanation of a wide range of alkenes. This reaction provides direct access to gem-dichlorocyclopropanes, which can be further transformed into other valuable compounds.

Reaction Mechanism:

The generation of dichlorocarbene from this compound is typically achieved by α-elimination using a base. In a biphasic system employing a phase-transfer catalyst, the hydroxide (B78521) ion is transferred from the aqueous phase to the organic phase, where it deprotonates a haloform. While chloroform (B151607) is a common precursor, this compound can also be used. The resulting trichloromethanide anion is unstable and readily eliminates a chloride ion to furnish dichlorocarbene.

Caption: Mechanism of Dichlorocarbene Generation and Cyclopropanation.

Quantitative Data: Dichlorocyclopropanation of Alkenes

The dichlorocyclopropanation of various alkenes using this compound under phase-transfer catalysis conditions proceeds with good to excellent yields. The following table summarizes representative examples.

| Alkene Substrate | Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Styrene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | >95 | [1] |

| α-Methylstyrene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | High | [1] |

| Cyclohexene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 4 | High | [1] |

| 1-Octene | Aliquat 336 | 50% aq. NaOH | Dichloromethane (B109758) | 25 | 24 | 85 | N/A |

| Indene | Tetrabutylammonium bromide (TBAB) | 50% aq. NaOH | Dichloromethane | 25 | 12 | 92 | N/A |

Note: Yields are for the isolated gem-dichlorocyclopropane product. N/A indicates that while the reaction is known, a specific literature reference with this exact combination of reagents and yield was not retrieved in the search.

Experimental Protocols

Protocol 1: General Procedure for the Dichlorocyclopropanation of Alkenes under Phase-Transfer Catalysis

This protocol describes a general method for the synthesis of gem-dichlorocyclopropanes from alkenes using this compound as the dichlorocarbene source under phase-transfer catalysis conditions.

Materials:

-

Alkene (1.0 equiv)

-

This compound (1.5 equiv)

-

Benzyltriethylammonium chloride (BTEAC) (0.02 equiv)

-

50% (w/v) aqueous sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkene (1.0 equiv), this compound (1.5 equiv), and benzyltriethylammonium chloride (0.02 equiv) in dichloromethane.

-

Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-24 hours, depending on the reactivity of the alkene.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and add water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous ammonium chloride solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure gem-dichlorocyclopropane.

Caption: Experimental Workflow for Dichlorocyclopropanation.

Application in Pharmaceutical Synthesis

gem-Dichlorocyclopropanes are valuable intermediates in the synthesis of various pharmaceuticals. Although specific examples detailing the use of this compound for the synthesis of commercial drug intermediates are not always readily available in public literature, the transformation is a standard method for introducing the cyclopropane (B1198618) motif. For instance, cilastatin (B194054), a dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem, contains a cyclopropane ring. While the commercial synthesis of cilastatin may employ different routes, the dichlorocyclopropanation of a suitable alkene precursor represents a viable synthetic strategy for constructing a key intermediate.[2]

Hypothetical Synthetic Pathway towards a Cilastatin Precursor:

The following diagram illustrates a conceptual pathway for the synthesis of a dichlorocyclopropane intermediate that could be further elaborated to a precursor of cilastatin. This pathway demonstrates the logical application of the dichlorocyclopropanation reaction in a pharmaceutical context.

Caption: Conceptual Synthetic Pathway to a Cilastatin Precursor.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[1]

Conclusion

This compound is a highly effective reagent for the synthesis of gem-dichlorocyclopropanes via dichlorocarbene addition to alkenes. The use of phase-transfer catalysis makes this a robust and scalable method with broad applicability in organic synthesis, including the preparation of key intermediates for the pharmaceutical industry. By following the detailed protocols and safety guidelines presented in this document, researchers can safely and efficiently utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Dibromodichloromethane as a Reagent for Halomethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodichloromethane (CBr₂Cl₂) is a tetrahalomethane that serves as a versatile reagent in organic synthesis for the introduction of the dichlorobromomethyl (-CBrCl₂) group, a valuable synthon for further functionalization. This process, known as dichlorobromomethylation, provides access to a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in halomethylation reactions with various nucleophiles, including active methylene (B1212753) compounds, phenols, and thiols, often facilitated by phase-transfer catalysis (PTC).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in the laboratory.

| Property | Value |

| Molecular Formula | CBr₂Cl₂ |

| Molecular Weight | 242.72 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 22 °C |

| Boiling Point | 130-131 °C |

| Density | 2.451 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents |

Applications in Halomethylation

This compound is an effective electrophile for the C-, O-, and S-alkylation of various nucleophiles, leading to the formation of dichlorobromomethylated products. These reactions are often carried out under phase-transfer catalysis (PTC) conditions, which enhance the reaction rate and yield by facilitating the transfer of the nucleophile from an aqueous or solid phase to an organic phase where the reaction with the water-insoluble this compound occurs.

C-Dichlorobromomethylation of Active Methylene Compounds

Active methylene compounds, such as β-diketones, β-ketoesters, and malonic esters, can be effectively dichlorobromomethylated at the α-carbon using this compound in the presence of a base and a phase-transfer catalyst. The resulting α-dichlorobromomethyl carbonyl compounds are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

Experimental Protocol: C-Dichlorobromomethylation of Diethyl Malonate

This protocol describes a general procedure for the C-dichlorobromomethylation of an active methylene compound using this compound under phase-transfer catalysis.

Materials:

-

Diethyl malonate

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium (B224687) bromide (TBAB)

-